6-Ethynyluracil

Thiol alkylation Covalent inhibitor Mechanism of action

6-Ethynyluracil (6-EU) is a thiol-specific alkylating agent with direct, non-antimetabolite antiproliferative activity. It is orthogonally distinct from its positional isomer, 5-ethynyluracil (eniluracil), a DPD inactivator with no standalone cytotoxicity. Researchers should procure 6-EU for covalent probe design targeting cysteine-rich proteins or for studies on antimetabolite-resistant cancers. Verify identity via hallmark UV bathochromic shift from 286 nm to 321–325 nm upon thiol reaction and a pKa of ~6.59.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 71937-27-4
Cat. No. B1215354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynyluracil
CAS71937-27-4
Synonyms6-ethynyluracil
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC#CC1=CC(=O)NC(=O)N1
InChIInChI=1S/C6H4N2O2/c1-2-4-3-5(9)8-6(10)7-4/h1,3H,(H2,7,8,9,10)
InChIKeyVJNBVBGICVVMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynyluracil (CAS 71937-27-4) Procurement Guide: Thiol-Specific Alkylating Pyrimidine for Non-Antimetabolite Cancer Research


6-Ethynyluracil (CAS 71937-27-4) is a synthetic pyrimidine derivative bearing an ethynyl substituent at the C-6 position of the uracil ring [1]. First reported by Schroeder et al. in 1982, the compound was characterized as a thiol-specific alkylating agent that reacts covalently with sulfhydryl-containing biomolecules such as glutathione, 2-mercaptoethanol, and L-cysteine at neutral pH, while remaining completely unreactive toward amino groups (glycine, L-lysine) [1]. Unlike its positional isomer 5-ethynyluracil (eniluracil, CAS 59989-18-3)—a clinically studied dihydropyrimidine dehydrogenase (DPD) inhibitor that lacks intrinsic cytotoxicity—6-ethynyluracil exhibits direct, standalone antiproliferative activity against leukemia L1210, B-16 melanoma, and Lewis lung carcinoma cells through a mechanism independent of pyrimidine antimetabolism [1].

Why 5-Ethynyluracil (Eniluracil) Cannot Substitute for 6-Ethynyluracil in Thiol-Targeting Research Applications


Although 6-ethynyluracil (6-EU) and 5-ethynyluracil (5-EU, eniluracil) share the identical molecular formula (C₆H₄N₂O₂, MW 136.11), their biological mechanisms are fundamentally distinct and non-interchangeable [1][2]. 5-EU functions exclusively as a mechanism-based irreversible inactivator of dihydropyrimidine dehydrogenase (DPD; Ki = 1.6 ± 0.2 µM, kinact = 20 ± 2 min⁻¹), requires NADPH cofactor and enzyme binding, and possesses no intrinsic cytotoxicity as a single agent in any of 12 human cancer cell lines tested [2][3]. In contrast, 6-EU acts as a direct, cofactor-independent thiol-alkylating agent with standalone antiproliferative activity against multiple murine cancer cell lines at 1–20 µM, and its growth-inhibitory effect is not rescued by exogenous natural pyrimidines [1]. For studies requiring a direct cytotoxic agent with thiol-specific reactivity—as opposed to a DPD modulator used exclusively to enhance 5-fluorouracil bioavailability—substituting the 5-isomer for the 6-isomer will yield qualitatively and quantitatively different experimental outcomes [1][3].

Quantitative Differentiation Evidence for 6-Ethynyluracil (CAS 71937-27-4) Against Closest Analogs and Alternatives


Mechanism of Action: Cofactor-Independent Thiol-Specific Alkylation Distinguishes 6-Ethynyluracil from NADPH-Dependent DPD Inactivation by 5-Ethynyluracil

6-Ethynyluracil (6-EU) functions as a direct, cofactor-independent thiol-specific alkylating agent, reacting covalently with free sulfhydryl-containing biomolecules at neutral pH, while remaining completely unreactive toward amino groups [1]. In the same study, 6-EU was shown to react with glutathione, 2-mercaptoethanol, and L-cysteine (thiols), but did not react with glycine or L-lysine (amines) [1]. By contrast, 5-ethynyluracil (5-EU) does not function as a general thiol alkylator; instead, it requires NADPH cofactor and specific DPD enzyme binding for covalent modification of a single active-site cysteine residue [2]. 5-EU forms an initial reversible enzyme–inhibitor complex with Ki = 1.6 ± 0.2 µM, followed by covalent inactivation with kinact = 20 ± 2 min⁻¹, and its inactivation efficiency (kinact/Ki) is 500-fold greater than that of 5-propynyluracil [2].

Thiol alkylation Covalent inhibitor Mechanism of action

Intrinsic Cytotoxicity: 6-Ethynyluracil Exhibits Direct Antiproliferative Activity (1–20 µM) That 5-Ethynyluracil Completely Lacks

6-Ethynyluracil (6-EU) displays direct, intrinsic cytotoxicity against multiple cancer cell lines without requiring co-administration of any other agent [1]. It inhibited the growth of murine leukemia L1210, B-16 melanoma, and Lewis lung carcinoma cells at concentrations ranging from 1 × 10⁻⁶ M to 2 × 10⁻⁵ M (1–20 µM) [1]. In contrast, 5-ethynyluracil (5-EU, compound 776C) was tested across a panel of 12 human cancer cell lines (4 breast, 4 head and neck, 3 colon, 1 duodenal) and was found to be non-cytotoxic to all of them [2]. In vivo, 5-EU administered at 1 mg/kg i.p. daily for 3 days exhibits neither toxicity nor intrinsic antitumor activity in rats bearing advanced colorectal carcinoma [3]. 5-EU's sole therapeutic function is as a DPD inactivator that increases 5-fluorouracil oral bioavailability to 100% and enhances 5-FU cytotoxicity by one- to five-fold in DPD-expressing cell lines [2].

Cytotoxicity Cancer cell lines Antiproliferative

Non-Antimetabolite Mechanism: 6-Ethynyluracil Cytotoxicity Is Not Rescued by Natural Pyrimidines, Unlike 5-Fluorouracil

A key functional distinction between 6-ethynyluracil (6-EU) and the classical antimetabolite 5-fluorouracil (5-FU) is that 6-EU-mediated growth inhibition is not rescued by exogenous natural pyrimidines [1]. In L1210 murine leukemia cells, the growth inhibition caused by 6-EU was not prevented by co-administration of thymidine, uridine, or cytidine, demonstrating that 6-EU does not act through pyrimidine antimetabolism [1]. In contrast, 5-FU cytotoxicity can be modulated by pyrimidine supplementation: thymidine can either partially rescue or paradoxically enhance 5-FU toxicity depending on cell type, concentration, and schedule, while uridine has been used clinically to rescue normal tissues from 5-FU toxicity [2]. These differential rescue profiles confirm that 6-EU operates through a mechanistically orthogonal pathway (thiol alkylation) that is insensitive to pyrimidine salvage.

Antimetabolite resistance Pyrimidine salvage Mechanism of action

UV Spectroscopic Signature: Thiol-Reaction-Dependent Bathochromic Shift from 286 nm to 321–325 nm Enables Real-Time Reaction Monitoring Unique to 6-Ethynyluracil

6-Ethynyluracil (6-EU) exhibits a characteristic UV absorption maximum at 286 nm in aqueous solution at neutral pH [1]. Upon covalent reaction with thiols, the UV maximum undergoes a bathochromic shift to 321–325 nm (Δλ ≈ 35–39 nm), providing a convenient, label-free spectrophotometric readout for monitoring thiol alkylation in real time [1]. This shift is specific to thiol adduct formation; the reaction of 6-EU with 2-mercaptoethanol yielded cis-6-[2-[(2-hydroxyethyl)thio]vinyl]uracil as the predominant product [1]. By contrast, 5-ethynyluracil (5-EU) has a UV maximum at 284 nm (methanol) and does not undergo a comparable bathochromic shift upon free thiol exposure, as its covalent modification is restricted to the DPD active-site cysteine and requires enzyme binding with NADPH [2][3].

UV spectroscopy Thiol detection Reaction monitoring

Physicochemical Identity: pKa Difference of ~0.85 Units and Distinct NMR Signatures Distinguish 6-Ethynyluracil from 5-Ethynyluracil for Procurement Verification

6-Ethynyluracil (6-EU) can be analytically distinguished from its positional isomer 5-ethynyluracil (5-EU) by distinct physicochemical parameters that serve as identity verification tools upon procurement . 6-EU has a predicted pKa of 6.59 ± 0.10, whereas 5-EU has a predicted pKa of 7.44 ± 0.10, yielding a difference of approximately 0.85 pKa units that reflects the differential electronic environment of the ethynyl substituent at C-6 versus C-5 . This pKa difference translates to a ~7-fold difference in protonation state at physiological pH. Additionally, the positional isomerism is unambiguously resolved by ¹H NMR: 5-EU shows a single aromatic proton singlet at δ 7.78 (DMSO-d₆) [1], while 6-EU exhibits a distinct C-5 aromatic proton signal, confirming the ethynyl group position. Melting points are less discriminatory (6-EU: >300°C; 5-EU: 320°C dec.) .

Quality control Isomer identification Procurement specification

Optimal Research Applications for 6-Ethynyluracil (CAS 71937-27-4) Based on Verified Differentiation Evidence


Development of Thiol-Targeted Covalent Probes and Alkylating Agent Scaffolds

6-Ethynyluracil's demonstrated thiol-specific reactivity—alkylating glutathione, 2-mercaptoethanol, and L-cysteine at neutral pH while completely sparing amino groups (glycine, L-lysine) [1]—positions it as a scaffold for designing covalent probes that selectively target cysteine-rich proteins or exploit elevated glutathione levels in cancer cells. Researchers can monitor alkylation reaction progress in real time via the characteristic UV bathochromic shift from 286 nm to 321–325 nm (Δλ ≈ 35–39 nm) [1], enabling kinetic characterization without additional labeling reagents.

Investigation of 5-Fluorouracil-Resistant Cancer Models via Orthogonal Cytotoxic Mechanism

Because 6-ethynyluracil cytotoxicity is not reversed by natural pyrimidines (thymidine, uridine, cytidine) [1], the compound retains activity in cell lines where 5-FU resistance arises from upregulated pyrimidine salvage or thymidylate synthase overexpression. This makes 6-EU a valuable tool compound for probing therapeutic strategies against antimetabolite-resistant tumors, directly leveraging its non-antimetabolite, thiol-alkylating mechanism that is orthogonal to both 5-FU and DPD-inhibitor-based approaches [1].

Mechanistic Studies of Cofactor-Independent Covalent Enzyme Inhibition

For enzymology studies requiring a small-molecule thiol alkylator that does not depend on NADPH cofactor or specific enzyme binding architecture, 6-ethynyluracil offers a mechanism entirely orthogonal to 5-ethynyluracil. The latter requires NADPH and specific DPD active-site geometry for covalent modification (Ki = 1.6 ± 0.2 µM, kinact = 20 ± 2 min⁻¹) [2], whereas 6-EU reacts directly and cofactor-independently with accessible thiols in solution [1]. This distinction is critical for experiments designed to isolate thiol reactivity from enzyme-specific effects.

Analytical Standard for Identity Verification and Quality Control in 6-Ethynyluracil Procurement

The pKa difference of approximately 0.85 units (6-EU: 6.59 vs. 5-EU: 7.44) and the diagnostic UV spectral shift from 286 nm to 321–325 nm upon thiol reaction [1] provide two orthogonal, low-cost methods for identity confirmation. Procurement and quality control laboratories can use these parameters to verify that the 6-ethynyl isomer—not the more widely available 5-ethynyl isomer (eniluracil)—has been supplied, preventing experimental failure due to isomer misidentification.

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